2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI)
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Overview
Description
2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) is a compound that belongs to the class of amino acids, characterized by the presence of an amino group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) typically involves the reaction of pyrimidine derivatives with suitable amino acid precursors. One common method involves the condensation of pyrimidine-4-carboxaldehyde with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI).
Reduction: Reduced amino acid derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde: Similar in structure but contains a hydroxyl group instead of an amino group.
Pyrazolo[3,4-d]pyrimidine derivatives: Share the pyrimidine ring but have different substituents and biological activities.
Uniqueness
2-Propenoicacid,2-amino-3-(4-pyrimidinyl)-,(Z)-(9CI) is unique due to its specific combination of an amino group and a pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(Z)-2-amino-3-pyrimidin-4-ylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-4H,8H2,(H,11,12)/b6-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKJCRKUFPLOD-UTCJRWHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CN=C1/C=C(/C(=O)O)\N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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